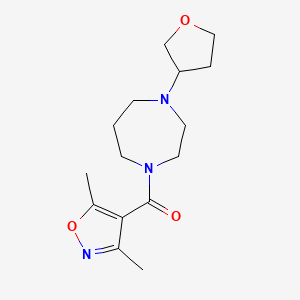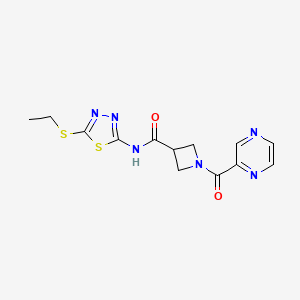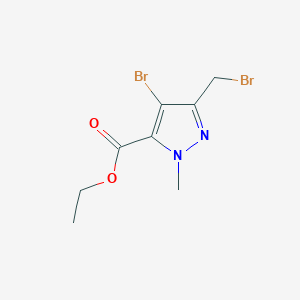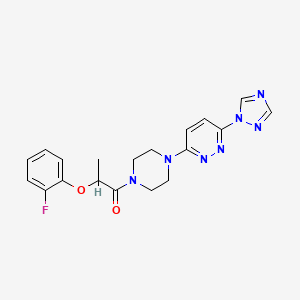![molecular formula C16H19Cl2NO B2991082 {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2094147-05-2](/img/structure/B2991082.png)
{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, which include compounds similar to {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, have been reported to exhibit antiviral activities . These compounds can be designed to target a broad range of RNA and DNA viruses, providing a platform for developing new antiviral drugs. The structural flexibility of indole derivatives allows for high-affinity binding to viral proteins, potentially inhibiting viral replication.
Anti-Inflammatory Properties
The indole nucleus, a common feature in compounds like {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, is known for its anti-inflammatory effects . This property is crucial for the treatment of chronic inflammatory diseases and can be harnessed to develop new anti-inflammatory agents.
Anticancer Potential
Research has shown that indole derivatives can play a significant role in cancer therapy . Their ability to interfere with cell proliferation and induce apoptosis makes them valuable in the design of anticancer drugs. The chloro-substituted indoles, in particular, have shown promising results in inhibiting tumor growth.
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is another important application. These compounds can be synthesized to combat a variety of bacterial and fungal pathogens . The development of new antimicrobial agents is critical in the face of rising antibiotic resistance.
Antitubercular Activity
Chlorine-substituted indole derivatives have demonstrated potent growth inhibitory effects against Mycobacterium tuberculosis . This suggests that compounds like {[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride could be explored for their potential in treating tuberculosis.
Antidiabetic Applications
Indole derivatives have been identified as potential antidiabetic agents due to their ability to modulate various biological pathways involved in diabetes . They can be used to develop new therapeutic strategies for managing blood sugar levels.
Antimalarial Properties
The fight against malaria could benefit from the antimalarial properties of indole derivatives . These compounds can be designed to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria.
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . By inhibiting the enzyme cholinesterase, these compounds can improve neurotransmission in patients with cognitive decline.
Propriétés
IUPAC Name |
1-[5-chloro-2-(2-ethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-3-12-6-4-5-7-15(12)19-16-9-8-14(17)10-13(16)11-18-2;/h4-10,18H,3,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMDKVAEJZTIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2991004.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)


![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)


![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)
![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)